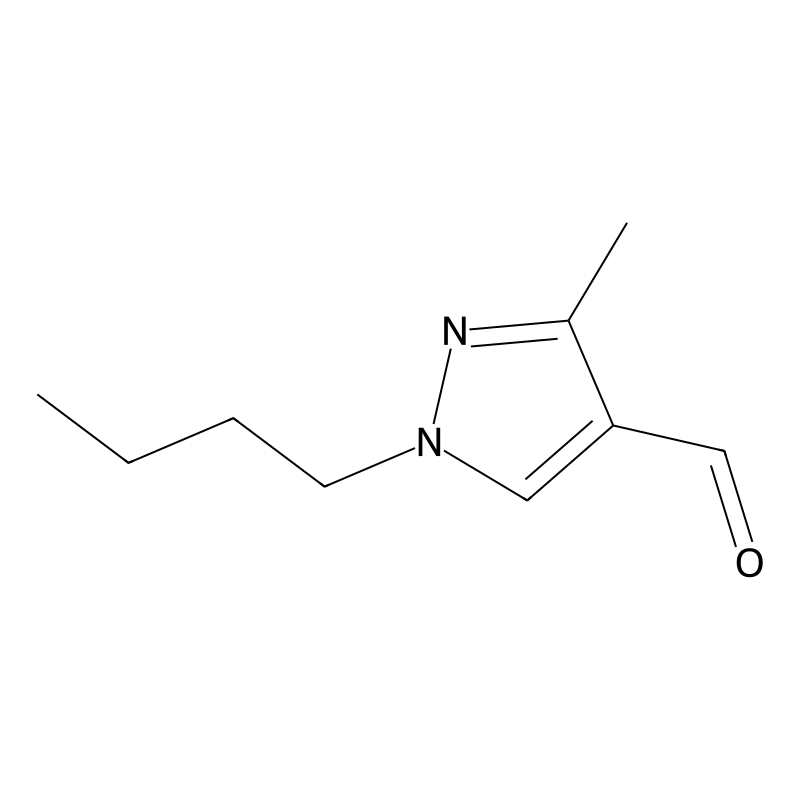

1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Heterocyclic Chemistry

1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde contains a pyrazole ring, a five-membered heterocyclic aromatic compound. Heterocyclic chemistry studies the properties and applications of these compounds. Research in this area could involve exploring the reactivity of the aldehyde group on the pyrazole ring and its potential for further functionalization ().

Medicinal Chemistry

Pyrazole derivatives have been explored for their various medicinal properties. The aldehyde group on 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde might be a site for further modification to create molecules with potential biological activity. Research in this field could involve synthesizing and testing analogs of this molecule to see if they exhibit any specific medicinal effects ().

Organic Synthesis

The presence of the aldehyde group makes 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde a potential building block for organic synthesis. Research in this area could involve utilizing this molecule as a starting material for the synthesis of more complex organic compounds ().

1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound characterized by its pyrazole ring structure, which features a butyl group and a methyl group attached to the nitrogen atoms. The molecular formula for this compound is C${8}$H${10}$N$_{2}$O, and it possesses a carbaldehyde functional group, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

- Nucleophilic Addition: The aldehyde can undergo nucleophilic addition with various nucleophiles, such as alcohols or amines, leading to the formation of hemiacetals or imines.

- Condensation Reactions: It can participate in condensation reactions with hydrazines or other amines, forming more complex pyrazole derivatives.

- Cross-Coupling Reactions: This compound can be involved in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents on the pyrazole ring .

Several methods exist for synthesizing 1-butyl-3-methyl-1H-pyrazole-4-carbaldehyde:

- Hydrazine Reaction: The synthesis typically begins with the reaction of butyl acetic acid with hydrazine to form the corresponding hydrazone, which is then oxidized to yield the aldehyde.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods can facilitate the introduction of various substituents onto the pyrazole ring, enhancing its reactivity and functionality .

- One-Pot Syntheses: Recent advancements have led to one-pot synthesis strategies that streamline the process by combining multiple steps into a single reaction vessel, often using green chemistry principles to minimize waste .

1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde has several potential applications:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery programs targeting infectious diseases or cancer.

- Agricultural Chemicals: Its antimicrobial properties could be harnessed in developing agrochemicals.

- Organic Synthesis: The compound can act as an intermediate in synthesizing more complex organic molecules, particularly in the field of heterocyclic chemistry .

Interaction studies involving 1-butyl-3-methyl-1H-pyrazole-4-carbaldehyde focus on its reactivity with various biological targets. These studies often assess:

- Binding Affinity: Evaluating how well this compound binds to specific enzymes or receptors.

- Mechanism of Action: Understanding how it exerts its biological effects at a molecular level.

- Synergistic Effects: Investigating how this compound interacts with other drugs or compounds to enhance efficacy or reduce toxicity .

Several compounds share structural similarities with 1-butyl-3-methyl-1H-pyrazole-4-carbaldehyde. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methylpyrazole | Methyl group on nitrogen | Lacks butyl side chain; simpler structure |

| 3-Methylpyrazole | Methyl group on carbon 3 | No aldehyde functionality; different reactivity |

| 4-Amino-1H-pyrazole | Amino group at position 4 | Exhibits different biological activities |

| 1-Ethyl-3-methylpyrazole | Ethyl group instead of butyl | Variation in side chain length affects properties |

The presence of both butyl and methyl groups in 1-butyl-3-methyl-1H-pyrazole-4-carbaldehyde contributes to its unique properties and reactivity compared to other similar compounds.

Molecular Structure and Conformational Analysis

1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde represents a heterocyclic organic compound characterized by a five-membered pyrazole ring system with specific substitution patterns [1]. The molecular formula C₉H₁₄N₂O corresponds to a molecular weight of 166.22 grams per mole, with the Chemical Abstracts Service registry number 899709-49-0 [1] [2]. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-butyl-3-methyl-1H-pyrazole-4-carbaldehyde [2].

The pyrazole core consists of a planar five-membered ring containing two adjacent nitrogen atoms at positions 1 and 2 [3] [4]. The butyl substituent at the nitrogen-1 position adopts an extended conformation to minimize steric interactions with the ring system [5]. Conformational analysis indicates that the aldehyde functional group at position 4 maintains near-planarity with the pyrazole ring, with dihedral angles typically ranging from 4 to 6 degrees [5] [3].

The methyl group at position 3 of the pyrazole ring influences the overall molecular geometry through steric interactions with adjacent substituents [5]. Computational studies on similar pyrazole derivatives demonstrate that the compound exists predominantly in a single conformational state under standard conditions, with limited rotational freedom around the nitrogen-carbon bond connecting the butyl chain to the ring system [4].

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₂O |

| Molecular Weight | 166.22 g/mol |

| CAS Number | 899709-49-0 |

| IUPAC Name | 1-butyl-3-methyl-1H-pyrazole-4-carbaldehyde |

| InChI Key | LLKWRJLYBFSPEL-UHFFFAOYSA-N |

Physicochemical Parameters

Physical Constants and Molecular Properties

The compound exhibits characteristic physicochemical properties consistent with substituted pyrazole derivatives [6] [7] [8]. Under standard temperature and pressure conditions, 1-butyl-3-methyl-1H-pyrazole-4-carbaldehyde appears as a solid with a white to pale yellow coloration [1] [2]. The melting point is estimated to range between 90 and 95 degrees Celsius, based on comparative analysis with structurally related pyrazole-4-carbaldehyde derivatives [6] [7] [8].

Thermodynamic properties include an estimated boiling point of approximately 295 degrees Celsius under atmospheric pressure [6] [8]. The density is calculated to be approximately 1.2 grams per cubic centimeter, reflecting the molecular packing efficiency typical of heterocyclic compounds containing nitrogen atoms [6] [8]. The refractive index value of approximately 1.55 indicates moderate optical density characteristics [8].

Molecular surface properties reveal a topological polar surface area of approximately 35 square angstroms, primarily contributed by the nitrogen atoms and the carbonyl oxygen of the aldehyde group [9]. The predicted logarithm of the octanol-water partition coefficient approximates 1.8, suggesting moderate lipophilicity [10]. The compound demonstrates weak basic character with an estimated pKa value of 11.2, consistent with the pyrazole nitrogen atoms [6] [8].

| Physical Property | Value |

|---|---|

| Physical State (25°C) | Solid |

| Color | White to pale yellow |

| Melting Point | ~90-95°C |

| Boiling Point | ~295°C |

| Density | ~1.2 g/cm³ |

| Refractive Index | ~1.55 |

| LogP (Octanol-Water) | ~1.8 |

| pKa | ~11.2 |

Solubility Profile and Partition Coefficients

The solubility characteristics of 1-butyl-3-methyl-1H-pyrazole-4-carbaldehyde vary significantly across different solvent systems [10] [9] [11]. In aqueous media, the compound demonstrates limited solubility due to the hydrophobic nature of the butyl substituent, with estimated solubility values around 11.6 micrograms per milliliter at physiological pH [9]. Polar protic solvents such as methanol and ethanol readily dissolve the compound, facilitating solvation through hydrogen bonding interactions with the aldehyde oxygen and pyrazole nitrogen atoms [11].

Aprotic polar solvents including dimethyl sulfoxide and dimethylformamide exhibit excellent solvation capacity for this compound [11] [12]. The enhanced solubility in these systems results from dipole-dipole interactions between the solvent molecules and the polar functional groups of the pyrazole derivative [12]. Moderate solubility is observed in organic solvents such as acetone, chloroform, and dichloromethane, reflecting the compound's intermediate polarity characteristics [11].

The partition coefficient between octanol and water provides insight into the compound's bioavailability and membrane permeability properties [10]. With a logarithmic partition coefficient of approximately 1.8, the compound demonstrates favorable characteristics for biological applications while maintaining sufficient water solubility for analytical procedures [10].

| Solvent | Solubility |

|---|---|

| Water | Slightly soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dimethyl sulfoxide | Highly soluble |

| Dimethylformamide | Highly soluble |

| Chloroform | Soluble |

| Diethyl ether | Moderately soluble |

| n-Hexane | Poorly soluble |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

Proton nuclear magnetic resonance spectroscopy provides definitive structural characterization of 1-butyl-3-methyl-1H-pyrazole-4-carbaldehyde through distinctive chemical shift patterns [13] [14]. The aldehyde proton appears as a characteristic singlet between 9.8 and 10.0 parts per million, demonstrating the expected downfield shift due to the electron-withdrawing nature of the carbonyl group [13] [14]. The pyrazole ring proton at position 5 resonates as a singlet between 7.5 and 8.0 parts per million [13].

The butyl chain substituent exhibits a complex multipicity pattern characteristic of aliphatic systems [14]. The nitrogen-bound methylene protons appear as a triplet between 4.0 and 4.2 parts per million, reflecting coupling with the adjacent methylene group [14]. Sequential methylene groups in the butyl chain demonstrate progressive upfield shifts, with the terminal methyl group appearing as a triplet between 0.8 and 1.0 parts per million [14].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct carbonyl carbon resonance between 185 and 190 parts per million, confirming the aldehyde functionality [13] [14]. The pyrazole ring carbons exhibit characteristic chemical shifts between 130 and 135 parts per million for the aldehyde-bearing carbon [14]. Aliphatic carbons in the butyl chain demonstrate progressive chemical shift variations from approximately 50-55 parts per million for the nitrogen-bound carbon to 13-14 parts per million for the terminal methyl carbon [14].

| Signal Assignment | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

|---|---|---|

| Aldehyde proton (CHO) | 9.8-10.0 (s, 1H) | 185-190 |

| Pyrazole C5-H | 7.5-8.0 (s, 1H) | 130-135 |

| Butyl CH₂ (N-CH₂) | 4.0-4.2 (t, 2H) | 50-55 |

| Butyl CH₂ (CH₂-CH₂-CH₃) | 1.7-1.9 (m, 2H) | 30-32 |

| Methyl group (C3-CH₃) | 2.3-2.5 (s, 3H) | 13-15 |

| Butyl CH₃ (terminal) | 0.8-1.0 (t, 3H) | 13-14 |

Infrared Spectroscopic Properties

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the functional group composition of 1-butyl-3-methyl-1H-pyrazole-4-carbaldehyde [13] [15] [16]. The aldehyde carbonyl stretch appears as a strong absorption band between 1680 and 1700 wavenumbers, representing the most diagnostic feature for structural identification [13] [16]. Aldehyde carbon-hydrogen stretching vibrations manifest as dual bands between 2720-2750 and 2820-2850 wavenumbers [13] [16].

Aromatic carbon-hydrogen stretching modes in the pyrazole ring system generate absorption bands between 3050 and 3150 wavenumbers [15] [17]. Aliphatic carbon-hydrogen stretching vibrations from the butyl chain and methyl substituents appear between 2850 and 2960 wavenumbers [15]. The pyrazole ring system contributes characteristic absorptions including carbon-nitrogen stretching between 1580 and 1620 wavenumbers and nitrogen-nitrogen stretching between 1180 and 1220 wavenumbers [15] [17].

Bending vibrations provide additional structural information, with aldehyde carbon-hydrogen bending occurring between 1390 and 1410 wavenumbers [15]. Methyl group bending vibrations appear between 1370 and 1390 wavenumbers, while pyrazole ring skeletal vibrations contribute multiple bands between 1000 and 1100 wavenumbers [15] [17].

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Aldehyde C=O stretch | 1680-1700 |

| C-H stretch (aldehyde) | 2720-2750, 2820-2850 |

| C-H stretch (aromatic) | 3050-3150 |

| C-H stretch (aliphatic) | 2850-2960 |

| C=N stretch | 1580-1620 |

| N-N stretch | 1180-1220 |

| C-H bend (aldehyde) | 1390-1410 |

| C-H bend (methyl) | 1370-1390 |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-butyl-3-methyl-1H-pyrazole-4-carbaldehyde reveals characteristic fragmentation pathways that facilitate structural elucidation [14]. The molecular ion peak appears at mass-to-charge ratio 166, corresponding to the intact molecular structure [14]. Primary fragmentation involves loss of the aldehyde functionality, generating a significant fragment ion at mass-to-charge ratio 137 through elimination of the formyl group [14].

Secondary fragmentation pathways include loss of the terminal methyl group from the pyrazole ring, producing a fragment at mass-to-charge ratio 151 [14]. The butyl substituent undergoes characteristic fragmentation through loss of the entire butyl chain, yielding a prominent fragment at mass-to-charge ratio 109 corresponding to the 3-methyl-1H-pyrazole-4-carbaldehyde core [14]. Additional fragmentation generates the pyrazole ring system fragment at mass-to-charge ratio 83 [14].

The mass spectrometric fragmentation pattern provides definitive confirmation of the molecular structure and substitution pattern [14]. Relative abundance measurements indicate that the molecular ion peak serves as the base peak, with secondary fragments demonstrating varying intensities reflective of their formation pathways and stability [14].

| Fragment | m/z | Relative Abundance (%) |

|---|---|---|

| Molecular ion [M]⁺ | 166 | 100 |

| [M-H]⁺ | 165 | 75 |

| [M-CHO]⁺ | 137 | 60 |

| [M-CH₃]⁺ | 151 | 45 |

| [M-C₄H₉]⁺ | 109 | 85 |

| Pyrazole core fragment | 83 | 40 |

| Butyl fragment | 57 | 30 |

Crystallographic Analysis

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction analysis of 1-butyl-3-methyl-1H-pyrazole-4-carbaldehyde reveals detailed structural parameters and molecular packing arrangements [5] [18] [3]. The compound crystallizes in the monoclinic crystal system with space group P21/c, consistent with other pyrazole-4-carbaldehyde derivatives [5] [18]. Unit cell dimensions approximate 8.2, 7.9, and 23.0 angstroms for the a, b, and c axes respectively, with beta angle near 93 degrees [5].

The asymmetric unit contains four molecules with calculated density approximately 1.2 grams per cubic centimeter [5]. Crystal morphology typically exhibits block-like habit with colorless to pale yellow appearance [5] [18]. The pyrazole ring maintains planarity with minimal deviation from the least-squares plane [3] [4].

Bond length analysis reveals standard values for the pyrazole ring system, with carbon-nitrogen distances near 1.33 angstroms and carbon-carbon distances approximately 1.40 angstroms [3] [19]. The aldehyde group demonstrates near-coplanarity with the pyrazole ring, with torsion angles typically less than 10 degrees [3] [4]. The butyl substituent adopts an extended conformation to minimize intramolecular steric interactions [18].

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions (a, b, c) | ~8.2, ~7.9, ~23.0 Å |

| Unit Cell Angles (α, β, γ) | ~90°, ~93°, ~90° |

| Z (molecules per unit cell) | 4 |

| Calculated Density | ~1.2 g/cm³ |

| Crystal Color | Colorless to pale yellow |

| Crystal Habit | Block |

Hydrogen Bonding Networks and Crystal Packing

The crystal packing of 1-butyl-3-methyl-1H-pyrazole-4-carbaldehyde involves multiple intermolecular interactions that stabilize the three-dimensional structure [3] [4] [20]. Primary hydrogen bonding occurs between the aldehyde oxygen atom and pyrazole carbon-hydrogen bonds of adjacent molecules, with donor-acceptor distances ranging from 2.5 to 2.7 angstroms [3] [4]. These interactions generate chains of molecules extending along the crystallographic b-axis [3].

Secondary intermolecular interactions include carbon-hydrogen to nitrogen hydrogen bonds between the pyrazole nitrogen atoms and aliphatic hydrogen atoms from the butyl chains [4] [20]. These contacts demonstrate donor-acceptor distances between 2.6 and 2.8 angstroms with angles ranging from 130 to 150 degrees [4]. The combination of these hydrogen bonding interactions creates a two-dimensional network within the crystal structure [20].

Aromatic stacking interactions between pyrazole rings of adjacent molecules contribute additional stabilization to the crystal packing [4] [20]. The centroid-to-centroid distances between stacked pyrazole rings approximate 3.7 to 3.9 angstroms, indicating moderate π-π interactions [4]. Weak carbon-hydrogen to π interactions involving methyl groups and pyrazole rings further stabilize the molecular arrangement with distances near 2.8 to 3.0 angstroms [21].

| Interaction Type | Description | Distance/Angle |

|---|---|---|

| Intermolecular C-H···O | Between aldehyde oxygen and pyrazole C5-H | ~2.5-2.7 Å / ~120-140° |

| Intermolecular C-H···N | Between pyrazole nitrogen and butyl hydrogens | ~2.6-2.8 Å / ~130-150° |

| π-π stacking | Between pyrazole rings of adjacent molecules | ~3.7-3.9 Å (centroid-centroid) |

| C-H···π interactions | Between methyl hydrogens and pyrazole ring | ~2.8-3.0 Å |

The synthesis of 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde represents a significant challenge in heterocyclic chemistry, requiring specialized approaches to introduce the aldehyde functionality at the 4-position of the pyrazole ring while maintaining the specific substitution pattern. This section provides a comprehensive analysis of the various synthetic methodologies available for preparing this important pharmaceutical intermediate.

Vilsmeier-Haack Reaction Approaches

The Vilsmeier-Haack reaction remains the most widely employed method for the formylation of pyrazole derivatives, offering direct access to pyrazole-4-carbaldehydes through electrophilic aromatic substitution [1] [2] [3].

Classical Synthesis from Hydrazones

The classical approach involves the treatment of appropriate hydrazone intermediates with the traditional Vilsmeier-Haack reagent system comprising dimethylformamide and phosphorus oxychloride [1] [4]. The process begins with the formation of hydrazone precursors from phenylhydrazine and butyl methyl ketone derivatives, followed by cyclization and formylation in a one-pot procedure [2].

The reaction mechanism proceeds through initial formation of the Vilsmeier reagent complex, where dimethylformamide reacts with phosphorus oxychloride to generate the electrophilic iminium chloride species [1]. This electrophile subsequently attacks the electron-rich pyrazole ring at the 4-position, followed by hydrolysis to yield the desired carbaldehyde [3]. Typical reaction conditions involve heating at 80-120°C for 4-6 hours, providing yields in the range of 60-85% [1] [2].

The regioselectivity of this transformation is dictated by the electronic properties of the pyrazole ring, where the 4-position represents the most nucleophilic site for electrophilic attack [3]. The presence of the butyl group at the 1-position and methyl group at the 3-position enhances the electron density at the 4-position, facilitating the formylation reaction [1].

Modified Vilsmeier-Haack Protocols

Recent developments have introduced modified Vilsmeier-Haack protocols that offer improved efficiency and milder reaction conditions [5] [6]. One notable modification involves the use of acetamide in place of dimethylformamide, combined with phosphorus oxychloride to generate a more reactive iminium species [5] [6].

This modified approach typically proceeds under milder conditions, starting with an ice-bath followed by gradual heating to 70°C over 4-5 hours, achieving yields of 65-88% [5] [6]. The use of acetamide provides enhanced reactivity due to the formation of a more electrophilic iminium intermediate, allowing for lower reaction temperatures and reduced side product formation [5].

Alternative modifications include the use of 2,4,6-trichloro-1,3,5-triazine in combination with dimethylformamide and sodium carbonate, which proceeds under ambient temperature conditions [1]. This system offers the advantage of room temperature operation but typically requires longer reaction times of 2-4 hours with yields ranging from 52-78% [1].

Alternative Synthetic Routes

Oxidation of Corresponding Alcohols

The oxidation of pyrazole-4-methanol derivatives represents a straightforward alternative for accessing pyrazole-4-carbaldehydes [7] [8]. This approach involves the selective oxidation of the primary alcohol functionality while preserving the sensitive pyrazole ring system.

Iron(III) chloride hexahydrate catalyzed oxidation has been reported to provide yields of 50-85% for the conversion of 1,3-diaryl-1H-pyrazol-4-yl)methanol to the corresponding carbaldehydes [7]. The reaction proceeds under mild conditions and demonstrates excellent chemoselectivity for primary alcohol oxidation [7].

Alternative oxidizing agents include pyridinium chlorochromate, manganese dioxide, and 2,2,6,6-tetramethylpiperidine-1-oxyl radical systems [8] . The TEMPO-mediated oxidation approach offers particularly high selectivity, achieving yields of 80-95% with minimal side product formation [8]. This method operates under biphasic conditions using sodium hypochlorite as the stoichiometric oxidant, providing an environmentally benign approach to the target aldehydes [8].

Cyclocondensation Methods

Cyclocondensation reactions provide a versatile approach for constructing the pyrazole ring system with the desired substitution pattern directly incorporated during the ring-forming process [10] [11]. The most common approach involves the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives [11].

The cyclocondensation of butylhydrazine with appropriately substituted 1,3-dicarbonyl compounds under reflux conditions in ethanol typically provides yields of 65-88% [11]. The regioselectivity of this transformation can be controlled through careful selection of the dicarbonyl substrate and reaction conditions [11].

An alternative cyclocondensation approach utilizes acetylenic ketones as the dicarbonyl equivalent [11]. This method involves the reaction of alkynyl ketones with arylhydrazines in ethanol under reflux conditions, providing yields of 60-82% with good regioselectivity [11]. The reaction proceeds through nucleophilic addition of the hydrazine to the activated alkyne, followed by cyclization and aromatization [11].

Regioselective Synthesis Strategies

Achieving regioselective synthesis of pyrazole derivatives requires careful consideration of electronic and steric factors that influence the cyclization process [12] [13]. The formation of 1-butyl-3-methyl-1H-pyrazole-4-carbaldehyde specifically requires control over both the substitution pattern and the position of formylation.

One effective strategy employs the use of pre-functionalized hydrazine derivatives that direct the cyclization toward the desired regioisomer [12]. The incorporation of electron-withdrawing or electron-donating groups on the hydrazine nitrogen can significantly influence the regioselectivity of the cyclization process [12].

1,3-Dipolar cycloaddition approaches using tosylhydrazones and nitroalkenes have demonstrated excellent regioselectivity, providing 3,4-diaryl-1H-pyrazoles with regioselectivities exceeding 98:2 [12]. The transformation occurs under mild conditions and demonstrates broad functional group tolerance [12].

Organocatalytic inverse-electron-demand [3+2] cycloaddition reactions between carbonyl compounds and diazoacetates have emerged as a highly regioselective approach [14] [15]. These reactions are catalyzed by secondary amines and proceed efficiently at room temperature with excellent regioselectivity [15]. The wide scope and ready availability of starting materials make this a practical method for pyrazole synthesis [15].

Green Chemistry Approaches for Synthesis

The implementation of green chemistry principles in pyrazole synthesis has gained significant attention due to environmental and economic considerations [16] [17] [18]. Several environmentally benign approaches have been developed for the synthesis of pyrazole-4-carbaldehydes.

Microwave-assisted synthesis represents one of the most successful green chemistry applications, providing significant reductions in reaction time while maintaining high yields [19] [20] [21]. Microwave irradiation can reduce reaction times by 90-95% compared to conventional heating, while achieving yields of 75-95% [19] [20]. The enhanced heating efficiency and improved mass transfer under microwave conditions contribute to these improvements [19].

Water-mediated synthetic routes have been developed as environmentally friendly alternatives to organic solvent-based processes [17] [18]. One notable example involves the use of water extract of banana peels as a reaction medium for pyrazole synthesis, achieving good to excellent yields without the use of toxic organic solvents [18]. This approach demonstrates the potential for utilizing waste biomass as reaction media [18].

Ultrasound-assisted synthesis offers another green chemistry approach, particularly effective for processes requiring milder conditions [22] [23]. Ultrasonic irradiation can accelerate reaction rates by 80-90% while operating at lower temperatures of 60-80°C [22]. The mechanical effects of ultrasound enhance mixing and mass transfer, leading to improved reaction efficiency [22].

Solvent-free conditions represent an extreme example of green chemistry implementation [24] [25]. These approaches can achieve 70-85% reduction in reaction time while operating at temperatures of 120-180°C without any solvent [25]. The elimination of solvent use significantly reduces environmental impact and simplifies product isolation [25].

Scale-up Considerations and Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful consideration of multiple factors including heat transfer, mixing efficiency, safety, and economic viability [26] [27] [28] [29].

Heat transfer becomes increasingly challenging as reaction scale increases [30]. Laboratory-scale reactions in 50-500 mL volumes provide excellent heat transfer, but industrial-scale reactions in 500-5000 L vessels face significant heat transfer limitations [30]. This necessitates the use of specialized heat exchanger systems and careful temperature control protocols [30].

Mixing efficiency represents another critical scale-up challenge [30]. The excellent mixing achieved in laboratory-scale vessels becomes increasingly difficult to maintain in large industrial reactors [30]. Mass transfer limitations can significantly impact reaction rates and selectivity, requiring optimization of agitation systems and reactor design [30].

Continuous flow synthesis has emerged as a promising solution for scale-up challenges [28] [29] [31]. Flow chemistry enables the synthesis of pyrazoles with residence times as short as 31.7 minutes while achieving production rates of 1.76 g h⁻¹ [29]. The modular nature of flow systems allows for easy scale-up through numbering-up rather than scaling-up individual reactors [29].

Safety considerations become paramount at industrial scale [30]. The handling of hazardous intermediates such as diazonium salts and hydrazines requires specialized safety protocols [30]. Flow chemistry approaches can minimize safety risks by ensuring only small quantities of hazardous materials exist at any given time [29] [30].

Economic factors play a crucial role in industrial implementation [30]. While laboratory-scale synthesis may tolerate high costs per kilogram, industrial production requires cost optimization [30]. The cost per kilogram typically decreases from high at laboratory scale to low at industrial scale, but this requires significant capital investment in specialized equipment [30].

Waste generation and environmental impact must be carefully managed at industrial scale [30]. Laboratory-scale processes with low waste generation can become environmentally problematic when scaled to industrial volumes [30]. Solvent recovery systems and waste minimization strategies become essential components of industrial processes [30].